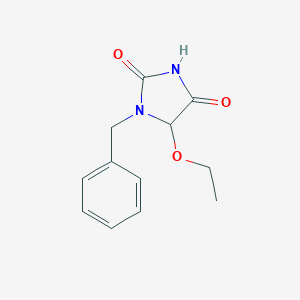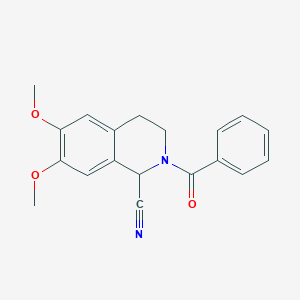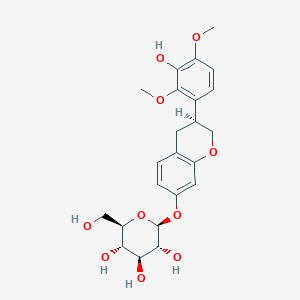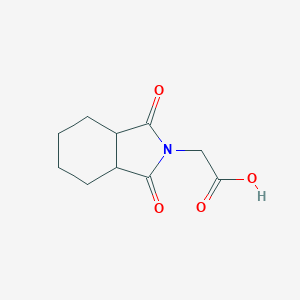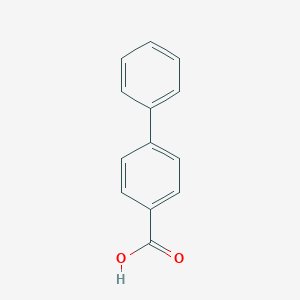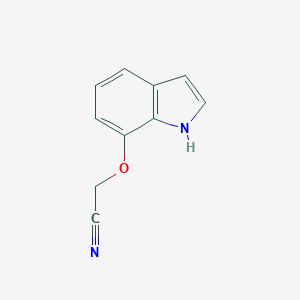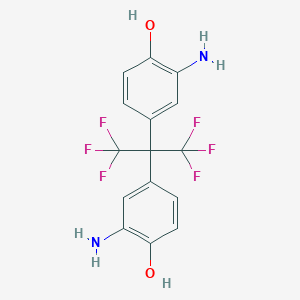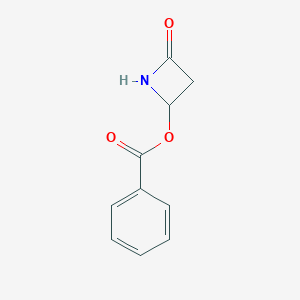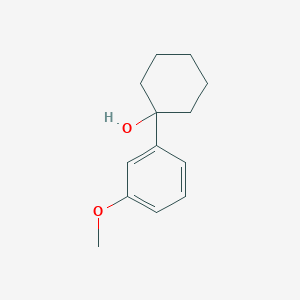
Quinoxaline-6-carbaldehyde
Vue d'ensemble
Description
Quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound . It has been reported to have antimicrobial, anticancer, anti HIV, antidepressant, anti-inflammatory, and antioxidant activities . It is described as a part of a bicyclic desipeptide antibiotic having activity against Gram +ve bacteria and certain tumors by inhibiting RNA synthesis .
Synthesis Analysis
The quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde (DPQC) and 4, 4’- (6-methylquinoxaline-2,3-diyl)bis (N,N-diphenylaniline) (MDBD) were synthesized using direct condensation methods . Various spectral analyses were characterized by experimental and ab initio Density functional theory (DFT) theoretical methods at the B3LYP level with 6-311++G (d,p) basis sets .
Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound and is an indispensable structural unit for both chemists and biochemists . The structure of Quinoxaline is similar to Pthalazine, Quinazolines, and Cinnolenes .
Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
The molecular formula of Quinoxaline-6-carbaldehyde is C9H6N2O . It has a molecular weight of 158.1600 g/mol . The melting point is 130…131 °C .
Applications De Recherche Scientifique
Pharmaceutical Applications
Quinoxaline derivatives are known for their significant pharmacological effects, including antifungal , antibacterial , antiviral , and antimicrobial properties. This makes Quinoxaline-6-carbaldehyde a valuable precursor in the synthesis of various drugs .
Chemical Synthesis
Quinoxaline-6-carbaldehyde can be used in chemical synthesis as an intermediate. Scientists have experience in utilizing this compound across different areas of research, including Life Science, Material Science, and Chromatography .
Biological Agent Synthesis
Due to its emergence as an important chemical moiety, Quinoxaline-6-carbaldehyde has seen extensive research for its wide range of physicochemical and biological activities, leading to the development of numerous biological agents .
Green Chemistry
The compound can be synthesized by adopting green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .
Antibiotic Production
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market. Quinoxaline-6-carbaldehyde plays a role in the synthesis of these antibiotics .
Catalyst Development
Research has been directed towards utilizing Quinoxaline-6-carbaldehyde in the preparation of quinoxaline derivatives with the help of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
Mécanisme D'action
Target of Action
Quinoxaline-6-carbaldehyde, like other quinoxaline derivatives, is primarily targeted towards various types of bacteria . The compound’s primary targets are the bacterial cell membranes . The disruption of these membranes inhibits the growth of bacteria, leading to their eventual death .
Mode of Action
Quinoxaline-6-carbaldehyde interacts with its targets by impairing the integrity of bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, inhibiting their growth and leading to their death .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo studies .
Result of Action
The result of Quinoxaline-6-carbaldehyde’s action is the inhibition of bacterial growth and the eventual death of the bacteria . In in vivo studies, the compound has shown to reduce the survival rate of bacteria by 31% after five days of continuous treatment, and by 75% when the concentration was increased .
Action Environment
The action of Quinoxaline-6-carbaldehyde can be influenced by various environmental factors. It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo environments .
Safety and Hazards
Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Orientations Futures
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Propriétés
IUPAC Name |
quinoxaline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIXUFOAODGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354124 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carbaldehyde | |
CAS RN |
130345-50-5 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)

